![molecular formula C9H7N3S B6576353 10-methyl-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene CAS No. 32835-39-5](/img/structure/B6576353.png)

10-methyl-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene

説明

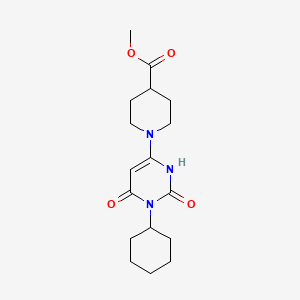

10-methyl-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene is a useful research compound. Its molecular formula is C9H7N3S and its molecular weight is 189.24 g/mol. The purity is usually 95%.

The exact mass of the compound 10-methyl-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene is 189.03606841 g/mol and the complexity rating of the compound is 211. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 295701. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 10-methyl-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-methyl-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 7-Methyltriazolo[3,4-b][1,3,4]thiadiazines have shown promise as potential anticancer agents. Their unique structure allows for specific interactions with cancer cell receptors, making them attractive candidates for drug development .

- The compound exhibits antimicrobial activity against bacteria, fungi, and other pathogens. It has been evaluated for its inhibitory effects on microbial growth and biofilm formation .

- Some derivatives of 7-methyltriazolo[3,4-b][1,3,4]thiadiazine have demonstrated analgesic and anti-inflammatory properties in preclinical studies .

- 7-Methyltriazolo[3,4-b][1,3,4]thiadiazines have been studied as enzyme inhibitors. These include carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .

- Researchers have explored derivatives of this compound for antiviral activity. Their ability to inhibit viral replication or entry is of interest in the context of viral infections .

Anticancer Activity

Antimicrobial Properties

Analgesic and Anti-Inflammatory Effects

Enzyme Inhibitors

Antiviral Potential

作用機序

Target of Action

The primary targets of 7-Methyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole are Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . PARP-1 is a key enzyme involved in DNA repair, while EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation .

Mode of Action

The compound interacts with its targets, leading to inhibition of their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes such as DNA repair and cell proliferation .

Biochemical Pathways

The inhibition of PARP-1 and EGFR affects several biochemical pathways. The inhibition of PARP-1 disrupts the DNA repair pathway, leading to the accumulation of DNA damage in the cells . On the other hand, the inhibition of EGFR disrupts the cell proliferation pathway, leading to a decrease in cell growth and division .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for related compounds . These studies can provide insights into the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound, which can impact its bioavailability.

Result of Action

The result of the compound’s action is a decrease in cell proliferation and an increase in DNA damage. This is due to the inhibition of EGFR and PARP-1, respectively . In particular, some derivatives of the compound have shown potent cytotoxic activities against certain cancer cells .

特性

IUPAC Name |

6-methyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3S/c1-6-2-3-7-8(4-6)13-9-11-10-5-12(7)9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBVAEOOKCYONQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3C=NN=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186504 | |

| Record name | 7-Methyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole | |

CAS RN |

32835-39-5 | |

| Record name | 7-Methyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032835395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS003115699 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methyl(1,2,4)triazolo(3,4-b)(1,3)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-METHYL(1,2,4)TRIAZOLO(3,4-B)(1,3)BENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37L3H85Z90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-fluorophenyl)(morpholin-4-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6576274.png)

![3-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6576275.png)

![6-[(2H-1,3-benzodioxol-5-yl)amino]-3-(4-bromophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6576277.png)

![N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]methanesulfonamide](/img/structure/B6576278.png)

![3-cyclohexyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6576282.png)

![3-cyclohexyl-6-[(4-ethylphenyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6576284.png)

![N-[(4-methylphenyl)methyl]-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B6576296.png)

![3-cyclohexyl-6-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6576310.png)

![2-(methylsulfanyl)-1-[3-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole](/img/structure/B6576323.png)

![4-[2-amino-3-(butylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid](/img/structure/B6576358.png)

![5-amino-N-phenyl-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6576359.png)

![ethyl 6-[4-(diethylamino)phenyl]-2-oxo-4-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate](/img/structure/B6576364.png)